3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Description
Definition and Classification of 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
This compound is a salt compound formed between 3-(prop-2-en-1-yl)azetidine and trifluoroacetic acid, classified under the International Union of Pure and Applied Chemistry nomenclature as 3-allylazetidine 2,2,2-trifluoroacetate. The compound possesses the molecular formula C8H12F3NO2 with a molecular weight of 211.19 daltons, representing a trifluoroacetic acid salt of an allyl-substituted azetidine derivative. The structural composition includes a four-membered azetidine ring bearing an allyl substituent at the 3-position, complexed with trifluoroacetic acid to form a stable salt arrangement that enhances both solubility and handling characteristics.
The compound belongs to the broader classification of building blocks within organic synthesis, specifically categorized as a protein degrader building block according to commercial suppliers. The Chemical Abstracts Service registry number 1630906-83-0 provides unambiguous identification within chemical databases, while the Molecular Design Limited number MFCD28166304 serves as an additional identifier for research and commercial applications. The compound exhibits a purity specification of typically 95% or greater, indicating its suitability for research applications requiring high-quality starting materials.
The structural representation through Simplified Molecular Input Line Entry System notation shows the compound as C=CCC1CNC1.O=C(O)C(F)(F)F, clearly delineating the allyl substituent attached to the azetidine ring and the separate trifluoroacetic acid component. This salt formation represents a common strategy in pharmaceutical chemistry for improving the stability and bioavailability of nitrogen-containing heterocycles, particularly those with significant ring strain characteristics that can lead to decomposition under standard storage conditions.
Historical Context of Azetidine Derivatives
The historical development of azetidine derivatives traces back to the early twentieth century, with the foundational chemistry of four-membered nitrogen heterocycles emerging from investigations into strained ring systems. The history of azetidine compounds extends to 1907, when researchers first explored Schiff base reactions involving aniline and aldehyde compounds, leading to cycloaddition reactions that would eventually contribute to modern azetidine synthesis methodologies. This early work established the fundamental understanding of how four-membered rings could be constructed and stabilized, setting the stage for the sophisticated synthetic approaches that characterize contemporary azetidine chemistry.
The development of azetidine chemistry gained significant momentum with the discovery of beta-lactam antibiotics, particularly following Alexander Fleming's groundbreaking work on penicillin. The recognition that four-membered lactam rings possessed potent biological activity sparked intensive research into related azetidine structures, as scientists sought to understand the relationship between ring strain and biological function. This period marked the transition from purely academic interest in strained ring systems to practical applications in pharmaceutical development, establishing azetidines as important scaffolds for drug discovery.
Methodological advances in azetidine synthesis have been particularly notable, with researchers like François Couty developing efficient synthetic routes that bear their names in the literature. Couty's azetidine synthesis, originating from University of Versailles Saint-Quentin-en-Yvelines, represents one of the most efficient methods for constructing enantiopure azetidines from readily available beta-amino alcohols through chlorination followed by deprotonation and 4-exo-trig ring closure. Such methodological contributions have been extensively utilized by major research institutions, including the Broad Institute of Massachusetts Institute of Technology and Harvard University for synthesizing azetidine-based scaffolds for central nervous system-focused lead-like libraries.
The evolution of azetidine chemistry has been further accelerated by pharmaceutical companies recognizing the value of these scaffolds in drug development. Companies like Galapagos have employed azetidine libraries for discovering and optimizing free fatty acid receptor 2 antagonists, demonstrating the practical utility of these compounds in contemporary pharmaceutical research. This historical progression from fundamental ring chemistry to sophisticated pharmaceutical applications illustrates the maturation of azetidine science and its continuing relevance in modern chemical research.
Significance in Chemical Research
The significance of this compound in chemical research stems from its dual role as both a synthetic intermediate and a model compound for understanding four-membered nitrogen heterocycle behavior. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain positions azetidines between the less stable aziridines, which exhibit 27.7 kilocalories per mole of strain, and the more stable five-membered rings, creating a unique reactivity profile that can be triggered under appropriate reaction conditions while maintaining sufficient stability for practical handling.
The incorporation of trifluoroacetic acid in salt formation provides additional research significance by addressing fundamental challenges in heterocycle chemistry. Trifluoroacetic acid functions as a significantly stronger acid than acetic acid, with an acid ionization constant approximately 34,000 times higher, due to the highly electronegative fluorine atoms and the consequent electron-withdrawing nature of the trifluoromethyl group. This enhanced acidity stabilizes the anionic conjugate base and facilitates salt formation with basic nitrogen heterocycles, resulting in compounds with improved solubility characteristics and enhanced stability profiles for research applications.
Research institutions have demonstrated the practical significance of azetidine derivatives through extensive profiling studies. Collections of azetidine-based scaffolds have been synthesized and evaluated, with most compounds showing high solubility exceeding 400 micromolar in water and phosphate buffered saline, along with low to moderate protein binding characteristics. These favorable physicochemical properties make azetidine derivatives particularly attractive for biological screening programs and pharmaceutical development initiatives.
The synthetic versatility of azetidine compounds has been demonstrated through sophisticated molecular transformations that highlight their research value. Functional group pairing reactions enable the generation of skeletal diversity from azetidine precursors, including the formation of diazabicyclo heptane systems, monoketopiperazine structures, and various spirocyclic arrangements. Such transformations showcase the utility of azetidine scaffolds as platforms for accessing diverse chemical space, a critical consideration in both academic research and pharmaceutical discovery programs.
Overview of Azetidine Ring Systems in Scientific Literature
The scientific literature on azetidine ring systems has expanded dramatically in recent years, reflecting growing recognition of their importance in synthetic and medicinal chemistry. Comprehensive reviews have documented remarkable advances in azetidine chemistry and reactivity, with particular emphasis on the strain-driven character of the four-membered heterocycle that enables unique transformations not readily accessible with other ring systems. The literature demonstrates that azetidines occupy a distinctive position among nitrogen heterocycles, offering sufficient stability for synthetic manipulation while retaining enough strain energy to participate in ring-opening and rearrangement reactions under controlled conditions.
Pharmacological investigations have revealed that compounds containing azetidine moieties display important and diverse ranges of biological activities. The literature documents anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities associated with azetidine-containing compounds. Additionally, these scaffolds have proven useful for treating central nervous system disorders and exhibit dopamine antagonist activities, establishing azetidines as valuable pharmacophores in medicinal chemistry research.
Synthetic methodologies for azetidine construction have been extensively documented, with the literature revealing multiple complementary approaches to these challenging ring systems. Classical methods include reduction of azetidinones using lithium aluminum hydride, often enhanced with aluminum trichloride to generate more effective reducing species. Alternative synthetic routes have been developed from readily available precursors such as 3-amino-1-propanol, demonstrating the accessibility of azetidine chemistry to synthetic practitioners. More sophisticated approaches involve regio- and diastereoselective synthesis from appropriately substituted oxiranes through ring transformation processes controlled by Baldwin's Rules with remarkable functional group tolerance.
Contemporary literature has also highlighted advanced synthetic strategies involving lanthanide catalysis. Lanthanum triflate-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been demonstrated to afford azetidines in high yields, even in the presence of acid-sensitive and Lewis basic functional groups. Such methodological advances illustrate the continuing evolution of azetidine synthesis and the development of increasingly sophisticated approaches to these valuable heterocyclic scaffolds.
The classification and nomenclature of azetidine compounds within chemical databases reflects their growing importance in the literature. The United States Patent and Trademark Office classification system includes specific provisions for heterocyclic compounds containing azetidine rings, with detailed guidelines for categorizing substituted derivatives and complex polycyclic systems incorporating azetidine moieties. This systematic approach to classification facilitates literature searching and intellectual property protection, supporting continued research and development in azetidine chemistry.
Properties
IUPAC Name |
3-prop-2-enylazetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLDBPVYSBGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Prop-2-en-1-yl)azetidine trifluoroacetic acid typically involves two key steps:
- Allylation of Azetidine: Introduction of the prop-2-en-1-yl (allyl) group onto the azetidine nitrogen or carbon center.
- Salt Formation: Conversion of the free base azetidine derivative into its trifluoroacetic acid salt.
Allylation of Azetidine Derivatives
The allylation is commonly performed via nucleophilic substitution reactions where azetidine or azetidine derivatives react with allyl halides (e.g., allyl bromide) under basic conditions. Bases such as sodium hydride or potassium carbonate facilitate deprotonation of the azetidine nitrogen, enabling nucleophilic attack on the allyl electrophile.
- Typical Reaction Conditions:
- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).
- Temperature: Ambient to mild heating (25–60°C).
- Reaction Time: Several hours until completion monitored by NMR or TLC.
This method results in the formation of 3-(prop-2-en-1-yl)azetidine as a free base intermediate.
Formation of Trifluoroacetic Acid Salt
The free base azetidine is subsequently treated with trifluoroacetic acid (TFA) to form the trifluoroacetate salt. This step enhances compound stability, solubility, and facilitates purification.
- Salt Formation Procedure:
- The free base is dissolved in an appropriate solvent (e.g., dichloromethane or ethyl acetate).
- Trifluoroacetic acid is added dropwise under stirring at ambient temperature.
- The mixture is stirred until salt precipitation or complete dissolution occurs.
- The product is isolated by filtration or solvent evaporation.
This procedure yields 3-(Prop-2-en-1-yl)azetidine trifluoroacetic acid as a stable solid suitable for storage and further applications.
Alternative and Advanced Synthetic Approaches
Use of Protected Azetidine Precursors
Some advanced syntheses involve protected azetidine intermediates, such as tert-butyl 3-(halomethyl)azetidine-1-carboxylate derivatives, which undergo nucleophilic substitution with allyl reagents followed by deprotection and salt formation.
- Key Reagents:
- Protected azetidine esters (e.g., tert-butyl azetidine carboxylates).
- Allyl halides or allyl sulfonates.
- Acidic deprotection using trifluoroacetic acid or other acids.
This method allows for better control over regioselectivity and purity, especially in industrial or large-scale syntheses.
Continuous Flow and Automated Systems
Industrial-scale production may utilize continuous flow reactors to enhance reaction control, reproducibility, and yield. Automated systems enable precise addition of reagents and temperature control, reducing side reactions and improving scalability.
Purification Techniques
Following synthesis, purification is critical to obtain high-purity 3-(Prop-2-en-1-yl)azetidine trifluoroacetic acid.
- Common Methods:
- Crystallization: Exploiting differential solubility of the salt in solvents like ethyl acetate or hexanes.
- Extraction: Liquid-liquid extraction using aqueous bicarbonate washes to remove impurities.
- Chromatography: Silica gel column chromatography with solvent mixtures (e.g., hexane/ethyl acetate) to separate closely related impurities.
These techniques ensure removal of unreacted starting materials, side products, and residual reagents.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Allylation | Azetidine + Allyl bromide, NaH/K2CO3, THF, 25–60°C | Nucleophilic substitution, base-promoted |
| Salt Formation | Free base + Trifluoroacetic acid, ambient | Formation of trifluoroacetate salt |
| Protection/Deprotection | tert-butyl azetidine esters, TFA | For regioselective synthesis |
| Purification | Crystallization, extraction, chromatography | Ensures high purity |
Research Findings and Considerations
- The trifluoroacetate salt form improves compound stability and solubility, which is advantageous for biological assays and medicinal chemistry applications.
- Allylation under mild conditions preserves the azetidine ring integrity, avoiding ring-opening side reactions.
- Use of protected intermediates allows for regioselective functionalization and higher purity, especially in complex synthetic routes.
- Industrial synthesis benefits from continuous flow methods for scalability and reproducibility.
- Purification by crystallization and chromatography is essential to remove by-products and residual reagents, ensuring suitability for research use.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Medicinal Chemistry
3-(Prop-2-en-1-yl)azetidine derivatives are being explored for their potential as therapeutic agents, particularly in the context of G protein-coupled receptor modulation. The compound has been identified as a potential Sphingosine-1-phosphate (S1P) receptor agonist, which is relevant for treating autoimmune diseases and vascular disorders .
Case Studies
- S1P Receptor Agonism : Research has shown that compounds similar to 3-(Prop-2-en-1-yl)azetidine can influence cellular processes such as platelet aggregation and endothelial cell chemotaxis, suggesting their utility in treating conditions like multiple sclerosis and other inflammatory diseases .
Organic Synthesis
Trifluoroacetic acid is widely used in organic synthesis due to its ability to act as a strong acid and solvent. It facilitates various reactions, including:
- Deprotection Reactions : TFA is often used to remove protecting groups in peptide synthesis, allowing for the selective cleavage of side-chain protecting groups without affecting the peptide backbone.
- Catalysis : Its strong acidity makes TFA an effective catalyst in several organic reactions, promoting the formation of desired products under mild conditions .
Theranostic Applications
Recent studies have highlighted the use of TFA as a theranostic agent for chemical ablation of solid tissues. The compound's efficacy was evaluated using fluorine-19 magnetic resonance imaging (19F-MRI), which allowed for real-time imaging of TFA distribution within tissues.
Research Findings
- In a study involving ex vivo porcine liver, TFA was injected at varying concentrations (0.25M to 2.0M), demonstrating effective tissue coagulation with minimal collateral damage .
| Concentration (M) | Tissue Damage Observed |
|---|---|
| 0.25 | Minimal damage |
| 0.5 | Cytoskeletal collapse |
| 1.0 | Significant damage |
| 2.0 | Extensive coagulation |
The study concluded that TFA could be utilized not only for therapeutic ablation but also for monitoring via imaging techniques, thus enhancing its clinical applicability .
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetate group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Azetidine Derivatives with Varied Substituents
- 2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acid methylamide; TFA (CAS 1361115-95-8): Structure: Features a pyridinylpropyl side chain and methylamide group, enhancing hydrogen-bonding capacity (H-bond donors: 3; acceptors: 8) . Molecular Weight: 347.33 g/mol, heavier than 3-(Prop-2-en-1-yl)azetidine due to the pyridine moiety. Applications: Likely used in medicinal chemistry for targeting receptor interactions.
- Comparison: The propenyl group in 3-(Prop-2-en-1-yl)azetidine may enhance lipophilicity compared to aromatic substituents, affecting membrane permeability .
Trifluoroacetic Acid vs. Other Acids
Trichloroacetic Acid (TCA) :
Hydrochloric Acid (HCl) :
Physical and Chemical Properties
Biological Activity
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and stability under various conditions.
The compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The trifluoroacetic acid moiety enhances its solubility and stability in biological systems.
Antiproliferative Activity
Research has demonstrated that 3-(Prop-2-en-1-yl)azetidine exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have reported its activity against the MCF-7 breast cancer cell line.
Key Findings:
- IC50 Values : The compound has shown IC50 values comparable to established chemotherapeutics, indicating potent antiproliferative activity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of caspase activation and cell cycle arrest.
Stability Studies
Stability assessments reveal that 3-(Prop-2-en-1-yl)azetidine is resilient under various conditions:
- Acidic and Alkaline Conditions : The compound remains stable in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) environments for extended periods.
- Oxidative and Thermal Stability : It shows considerable stability when exposed to oxidative agents (3% H2O2) and elevated temperatures (60 °C).
Research Findings Overview
| Study | Cell Line | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| Study A | MCF-7 | 3.9 | Apoptosis | Comparable to CA-4 |
| Study B | MDA-MB-231 | 0.126 | Cell cycle arrest | Significant selectivity over non-cancer cells |
| Study C | Various | Varies | Apoptosis induction | Effective against multidrug-resistant strains |
Case Studies
-
MCF-7 Breast Cancer Cells :
- In vitro tests indicated that treatment with 3-(Prop-2-en-1-yl)azetidine led to a dose-dependent reduction in cell viability.
- Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
-
Antimicrobial Activity :
- Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum inhibitory concentration (MIC) values indicate moderate antibacterial efficacy.
Q & A
Q. How does TFA influence stereochemical outcomes in azetidine functionalization?
- TFA’s strong acidity can protonate chiral centers, leading to racemization. To preserve stereochemistry, use milder acids (e.g., acetic acid) for proton-sensitive steps or conduct reactions at lower temperatures (0–10°C). Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., COSMO-RS for solvent effects) and meta-analyses of published datasets .
- Experimental Design : Integrate high-throughput screening (HTS) with ICReDD’s reaction path search algorithms to prioritize synthetic routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
